Calcium nitride (Ca3N2)

Description

Propriétés

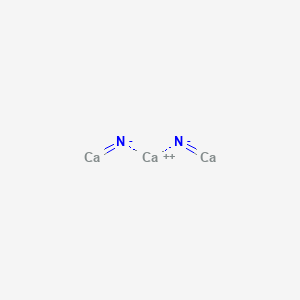

IUPAC Name |

calcium;azanidylidenecalcium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ca.2N/q;;+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNGEWCFFFJZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[Ca].[N-]=[Ca].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca3N2 | |

| Record name | calcium nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_nitride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Calcium nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12013-82-0 | |

| Record name | Calcium nitride (Ca3N2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Advanced Synthesis Methodologies of Calcium Nitride

Solid-State Reaction Approaches for Ca₃N₂

Solid-state reactions represent a conventional and widely utilized approach for the synthesis of calcium nitride. These methods typically involve the direct reaction of elemental calcium with nitrogen gas at elevated temperatures.

Direct Nitridation of Calcium Metal

3Ca + N₂ → Ca₃N₂

The process involves the initial adsorption and subsequent dissociation of nitrogen molecules on the surface of the calcium metal. Nitrogen atoms then diffuse into the calcium lattice, leading to the formation of the calcium nitride crystal structure. A critical aspect of this synthesis is the allotropic transformation of calcium metal from a hexagonal close-packed structure to a body-centered cubic structure at approximately 450°C. This change in crystal structure results in a less dense lattice, which significantly enhances the reaction rate with nitrogen. To prevent the formation of calcium oxide (CaO) as a byproduct, it is essential to carry out the reaction in a high-purity nitrogen or inert gas atmosphere.

High-Temperature Synthesis Regimes

High temperatures are a fundamental requirement for the direct nitridation of calcium to proceed at a reasonable rate. Various studies have reported different temperature regimes for the synthesis of calcium nitride, which can influence the final product's purity and crystallinity. The selection of the synthesis temperature is a critical parameter that needs to be carefully controlled to achieve the desired phase of calcium nitride.

| Synthesis Temperature (°C) | Reaction Time (hours) | Key Findings | Reference(s) |

| 450 - 600 | 3 - 4 | Optimal temperature range for laboratory-scale synthesis in a tubular furnace with a continuous flow of high-purity nitrogen. | |

| ~427 (700 K) | Not Specified | Synthesis of the metastable β-Ca₃N₂ polymorph by reacting freshly distilled calcium metal with nitrogen gas. | |

| 650 | Not Specified | Synthesis of Ca₃N₂ by reacting calcium metal with nitrogen gas in a stainless steel crucible. gla.ac.uk | gla.ac.uk |

| 800 - 1200 | Not Specified | A common temperature range for direct nitridation under a controlled nitrogen flow to mitigate moisture reactivity. |

This table provides a summary of various high-temperature synthesis regimes for calcium nitride as reported in the literature.

Self-Propagating Synthesis Techniques

Self-propagating high-temperature synthesis (SHS) is a method that utilizes the exothermic nature of a reaction to sustain the synthesis process after an initial ignition. wikipedia.orgism.ac.ru Once initiated, a combustion wave propagates through the reactants, converting them into the desired product. This technique is known for its high energy efficiency and rapid production times. wikipedia.org

While not the most common method for producing pure calcium nitride, SHS has been employed in the synthesis of related materials. For instance, calcium nitride has been used as a gasifying agent to increase the porosity of Ni₃Ti–TiC composites produced by combustion synthesis. scispace.com Furthermore, the SHS method has been successfully used to prepare divalent europium-doped nitride phosphors, such as CaAlSiN₃:Eu²⁺, using a CaEuAlSi alloy powder as a precursor. researchgate.net The high temperatures generated during the SHS process are suitable for the formation of refractory materials. wikipedia.org

Precursor-Based Synthetic Routes to Ca₃N₂

Precursor-based methods offer alternative routes to synthesize calcium nitride, often providing better control over the product's properties, such as particle size and purity. These methods involve the decomposition of a precursor compound containing calcium and nitrogen.

Utilization of Metal-Organic Precursors

The use of metal-organic precursors is a versatile approach for the synthesis of various metal nitrides, including calcium nitride. This method involves the complexation of a metal salt with an organic ligand, such as urea (B33335) or citric acid, followed by thermal treatment in a nitrogen or ammonia (B1221849) atmosphere. This route can enable the synthesis of nanocrystalline nitride powders at lower temperatures compared to traditional solid-state methods.

A specific example of a metal-organic precursor route involves the synthesis of calcium(II) amidinates. These compounds have been prepared through a direct redox reaction between calcium metal and amidine ligands in the presence of ammonia. The resulting calcium(II) amidinate complexes have shown potential as precursors for atomic layer deposition (ALD), a technique used to grow thin films. researchgate.net While this example focuses on thin-film deposition rather than bulk powder synthesis, it highlights the utility of metal-organic chemistry in accessing reactive calcium-nitrogen compounds.

Decomposition of Calcium Amide Precursors

The thermal decomposition of calcium amide (Ca(NH₂)₂) presents another viable pathway for the synthesis of calcium nitride. britannica.comresearchgate.net In this method, calcium amide is heated in an inert atmosphere, leading to the loss of ammonia and the formation of calcium nitride. The reaction can be represented as:

3Ca(NH₂)₂ → Ca₃N₂ + 4NH₃

Research has shown that nanostructured calcium nitride with a high surface area can be prepared by the thermal decomposition of calcium amide at temperatures above 650°C (923 K). researchgate.net The calcium amide precursor itself is typically obtained by the reaction of calcium metal with liquid ammonia. researchgate.net A patent has also described the production of high-purity alkaline earth metal nitrides, including calcium nitride, by the thermal decomposition of the corresponding metal amides at temperatures ranging from 510 to 1500°C, with a preferred range of 800 to 1300°C. google.com One specific example demonstrated the formation of a single phase of calcium nitride by heating calcium amide in a nitrogen atmosphere at 1000°C for 4 hours, achieving a yield of 99.8%. google.com

Nitridation of Calcium-Aluminum Compounds

The direct nitridation of calcium-aluminum (Ca-Al) alloys has been investigated not as a primary route to produce calcium nitride, but for the synthesis of aluminum nitride (AlN). In this context, calcium acts as a facilitator or catalyst for the nitridation of aluminum. Research has shown that Al-Ca alloys can be completely converted to AlN at 1000°C in a short period, a reaction not observed with pure aluminum under the same conditions. For instance, an Al-5.0wt%Ca alloy was fully converted to AlN within one hour at this temperature. osti.govresearchgate.net This suggests that the presence of calcium in the alloy enhances the nitridation of aluminum, rather than forming a significant amount of calcium nitride as the main product. osti.govresearchgate.net

Novel and Scalable Synthesis Techniques for Ca₃N₂

Traditional synthesis of Ca₃N₂ involves the direct reaction of calcium metal with nitrogen gas at elevated temperatures (3Ca + N₂ → Ca₃N₂). britannica.comnanotrun.com However, this reaction is highly exothermic, releasing approximately 425 kJ/mol, which can cause the reaction to accelerate uncontrollably. google.com This leads to the melting of calcium and the formation of a passivating nitride layer on the surface, which halts the reaction. google.com To overcome these limitations, novel and scalable techniques have been developed.

Spray Synthesis via Molten Zinc-Calcium Alloy

A scalable method for synthesizing calcium nitride involves spraying a molten zinc-calcium (Zn-Ca) alloy into a reactor containing nitrogen at high temperatures. google.comgoogle.com Using a Zn-Ca alloy as the calcium source is advantageous because it has a much lower melting temperature than pure calcium, which facilitates the formation of fine droplets and increases the reaction surface area. google.com Furthermore, zinc nitride (Zn₃N₂) does not form by the direct reaction of hot metallic zinc with nitrogen. google.com

In this process, the molten alloy is atomized and injected as fine droplets into a nitrogen-filled reactor. google.com The heat from the exothermic nitridation of calcium vaporizes the zinc, which then condenses on the cooled walls of the reactor and can be collected for reuse. google.comgoogle.com Any potential contamination from mixed nitrides like Ca₂ZnN₂ can be removed by heating the product above 700°C, as this compound decomposes at that temperature. google.com

| Parameter | Value/Condition | Reference |

|---|---|---|

| Precursor | Zinc-Calcium Alloy (e.g., 1/3 Zn, 2/3 Ca by mass) | google.com |

| Alloy Melting Temperature | ~420°C | google.com |

| Alloy Holding Temperature | ~450°C (under Argon) | google.com |

| Atomization | Ultrasonic or Jet Spraying | google.com |

| Droplet Size | 50–100 µm | |

| Reactor Atmosphere | Nitrogen Gas (preheated) | google.comgoogle.com |

| Reactor Pressure | 5 bar | |

| Reactor Wall Temperature | ~500°C (for Zinc condensation) | google.com |

| Zinc Removal | Vaporization during reaction, condensation on walls | google.com |

| Post-Processing | Heating >700°C to decompose Ca₂ZnN₂ impurity | google.com |

Molten Salt Methods for Nitride Production

Molten salt synthesis (MSS) is a versatile, low-cost, and scalable technique for producing a variety of advanced ceramic materials, including nitrides, at lower temperatures than traditional solid-state reactions. researchgate.net In the context of calcium nitride, it is often used as a nitrogen source or reactant within a molten salt medium to produce other metal nitrides. chemrxiv.orgchemrxiv.orgresearchgate.net For example, titanium nitride (TiN) nanocrystals have been synthesized at temperatures as low as 350°C using a molten salt mixture with magnesium as a reductant and Ca₃N₂ as the nitride source. chemrxiv.orgchemrxiv.orgresearchgate.net The molten salt acts as a solvent, facilitating the dissolution of precursors and their subsequent reaction. researchgate.net This method allows for the synthesis of highly crystalline nanoparticles with controlled morphology. researchgate.net

Controlled Atmosphere Synthesis for Impurity Mitigation

The synthesis of calcium nitride requires a strictly controlled atmosphere to prevent the formation of impurities, primarily calcium oxide (CaO) and calcium hydroxide (B78521) (Ca(OH)₂). Calcium readily reacts with oxygen, and Ca₃N₂ is highly sensitive to moisture, reacting with water to produce ammonia and calcium hydroxide. britannica.comnanotrun.com Therefore, synthesis is typically carried out under a continuous flow of high-purity, dry nitrogen gas. After the reaction, the product must be cooled under this inert atmosphere to prevent oxidation at high temperatures. Proper handling and storage in a moisture-free environment, such as a glovebox, are crucial to maintain the purity of the final product.

Nanocrystalline Calcium Nitride Synthesis

Reducing calcium nitride to the nanoscale can enhance its chemical reactivity and surface area, opening up new applications. nanorh.com Several methods are employed to fabricate Ca₃N₂ nanoparticles.

Fabrication Methods for Ca₃N₂ Nanoparticles

A variety of physical and chemical methods can be employed to produce nanocrystalline Ca₃N₂. These techniques offer different levels of control over particle size, morphology, and purity.

Ball Milling: This is a top-down, mechanochemical method where bulk material is placed in a jar with grinding media (balls). nih.govencyclopedia.pub The high-energy collisions between the balls lead to repeated fracturing and cold welding of the powder particles, reducing their size to the nanoscale. nih.gov Ball milling can be used to synthesize nanoparticles directly or to induce chemical reactions in the solid state. nih.govencyclopedia.pub For example, it has been used in the synthesis of primary amides where Ca₃N₂ is a key reagent. ucm.esacs.org

Chemical Vapor Deposition (CVD): In CVD, a substrate is exposed to one or more volatile precursors which react and/or decompose on the substrate surface to produce the desired deposit. nanorh.comtandfonline.com For nitride nanoparticle synthesis, this typically involves the reaction of a metal precursor vapor with a nitrogen-containing gas (like ammonia) at elevated temperatures. nanorh.com While highly effective for thin films, adapting CVD for nanoparticle production requires careful control of gas-phase nucleation to form particles rather than films. tandfonline.comtandfonline.com

Laser Ablation: Pulsed Laser Ablation in Liquids (PLAL) is a green synthesis method that involves focusing a high-intensity laser on a solid target submerged in a liquid. nih.govuniv-lyon1.frmdpi.com The laser vaporizes a small amount of the target, creating a plasma plume. mdpi.com As this plume cools and condenses in the liquid, nanoparticles are formed. univ-lyon1.fr This method is valued for producing high-purity, ligand-free nanoparticles, as it avoids chemical precursors. nih.govrsc.org The properties of the resulting nanoparticles can be tuned by adjusting laser parameters and the liquid environment. acs.org

Hydrothermal Synthesis: This method involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel called an autoclave. rsc.orgfrontiersin.orgarxiv.orgacs.org It allows for the synthesis of crystalline materials directly from solution. For nitrides, this can involve the reaction of precursors under hydrothermal conditions to form nitride nanocrystals. rsc.orgrsc.org The technique provides good control over particle size and morphology by varying parameters such as temperature, pressure, reaction time, and precursor concentration. acs.org

| Method | Principle | Key Advantages | Key Challenges | Reference |

|---|---|---|---|---|

| Ball Milling | Mechanical attrition (top-down) | Simple, scalable, solvent-free, can induce solid-state reactions. | Broad particle size distribution, potential for contamination from milling media, can be energy-intensive. | nih.govencyclopedia.pubresearchgate.net |

| Chemical Vapor Deposition (CVD) | Gas-phase chemical reaction (bottom-up) | High purity films and coatings, conformal coverage. | High temperatures, complex equipment, controlling gas-phase nucleation for nanoparticles. | nanorh.comtandfonline.comtandfonline.com |

| Laser Ablation (PLAL) | Laser-induced plasma in liquid (top-down) | High purity (ligand-free), "green" method, control over size/composition. | Lower production rate, can have polydispersity. | nih.govuniv-lyon1.frrsc.org |

| Hydrothermal Synthesis | Aqueous chemical reaction at high T/P (bottom-up) | Good control over crystallinity and morphology, uniform particle size. | Requires high pressure equipment (autoclaves), may require long reaction times. | frontiersin.orgarxiv.orgacs.org |

Crystallography and Polymorphism of Calcium Nitride

Polymorphic Forms and Crystal Structures of Ca₃N₂

At ambient pressure, two primary polymorphs of calcium nitride have been identified: the stable α-Ca₃N₂ and the metastable β-Ca₃N₂. Under high-pressure conditions, a third polymorph, γ-Ca₃N₂, has been synthesized and characterized.

The most stable form of calcium nitride at ambient conditions is α-Ca₃N₂. nih.gov It crystallizes in a cubic system with the space group Ia3̅ (No. 206). researchgate.netcore.ac.ukmaterialsproject.org This structure is known as the anti-bixbyite type, which is topologically equivalent to the manganese sesquioxide (Mn₂O₃) structure but with the cation and anion positions reversed. In this arrangement, the calcium (Ca²⁺) ions occupy the positions held by oxide anions in the bixbyite lattice, while the nitride (N³⁻) ions are situated where the manganese cations would be.

The α-Ca₃N₂ structure features calcium cations in tetrahedral coordination sites, while the nitride anions are distributed across two different types of octahedral sites. This arrangement results in a calculated density of approximately 2.60 g/cm³. Experimental studies using diamond anvil cells have demonstrated the remarkable stability of the α-phase, which remains structurally intact at pressures up to 13.7 GPa (137 kilobars) without undergoing a phase transition.

β-Ca₃N₂ is a metastable polymorph that can be synthesized by reacting freshly distilled calcium metal with nitrogen gas at 700 K or by the reaction of calcium subnitride (Ca₂N) with nitrogen at 500 K. nih.govresearchgate.net Contrary to some classifications, its crystal structure is not cubic but rhombohedral, belonging to the space group R3c (No. 167). nih.gov The structure is an isotype of the corundum (α-Al₂O₃) structure, consisting of a network of NCa₆/₄ octahedra that share common faces and edges. nih.govresearchgate.net This more compact packing results in a higher density of 2.69 g/cm³ compared to the alpha phase. Being metastable, β-Ca₃N₂ undergoes a monotropic transformation to the stable α-phase at approximately 810 K. nih.govresearchgate.net

The γ-Ca₃N₂ polymorph is a high-pressure phase, first successfully synthesized and characterized under such conditions. It can be formed from α-Ca₃N₂ at pressures between 8 and 18 GPa and temperatures of 1000–1200°C, although in-situ experiments have shown the transformation can begin at pressures as low as 0.8 GPa. core.ac.ukmaterials-science.info This phase adopts a cubic crystal system with the space group I43d (No. 220) and features an anti-Th₃P₄ defect structure, a novel structural motif for binary nitrides. core.ac.uk

A key characteristic of the γ-phase is the systematic presence of nitrogen vacancies as an integral part of the crystal framework. This structure leads to a significant increase in atomic coordination numbers compared to the ambient-pressure α-phase. core.ac.uk The density of γ-Ca₃N₂ is 2.85 g/cm³, representing a 9.6% increase over the α-polymorph. Electronic structure calculations and spectroscopic analysis confirm that γ-Ca₃N₂ is a semiconductor, with its electronic properties heavily influenced by the inherent nitrogen vacancies. core.ac.ukmaterials-science.info

Table 1: Crystallographic Data for Ca₃N₂ Polymorphs

| Phase | Crystal System | Space Group | Lattice Parameters | Structure Type | Density (g/cm³) |

|---|---|---|---|---|---|

| α-Ca₃N₂ | Cubic | Ia3̅ | a ≈ 11.48 Å researchgate.net | Anti-Bixbyite | 2.60 |

| β-Ca₃N₂ | Rhombohedral | R3c | a = 6.20 Å, c = 16.63 Å nih.gov | Anti-Corundum nih.gov | 2.69 |

| γ-Ca₃N₂ | Cubic | I43d | a = 7.72 Å | Anti-Th₃P₄ | 2.85 |

Phase Transitions of Ca₃N₂ Under Extreme Conditions

The application of high pressure profoundly alters the structural landscape of the calcium-nitrogen system, leading to a series of phase transitions and the formation of novel compounds with different stoichiometries.

Experimental and theoretical studies have revealed a sequence of pressure-induced phase transformations for Ca₃N₂. Using synchrotron X-ray diffraction, researchers have observed the cubic α-Ca₃N₂ (also referred to as anti-C type) undergoing two first-order phase transitions at room temperature. researchgate.net The first occurs at 9.6 GPa, transforming into a monoclinic structure (anti-B type), followed by a second transition at 19.5 GPa to a hexagonal phase (anti-A type). researchgate.net These transitions are accompanied by significant volume collapses of 7% and 9%, respectively, indicating an increase in the material's incompressibility. researchgate.net

Theoretical investigations based on density functional theory (DFT) have predicted a more extensive series of high-pressure polymorphs. acs.org These calculations propose the following sequence of transformations from the α- or β-phases:

δ-Ca₃N₂ : An anti-Rh₂O₃-II structure predicted to stabilize at approximately 5 GPa. acs.org

ε-Ca₃N₂ : An anti-B-sesquioxide structure emerging at around 10 GPa. acs.org

λ-Ca₃N₂ : An anti-A-sesquioxide structure that becomes thermodynamically favored near 27 GPa.

Hexagonal Phase (P6₃/mmc) : A novel structure derived from the post-perovskite CaIrO₃, predicted to be stable at 38 GPa. acs.orgmaterialsproject.org

Another theoretical study predicts that the cubic Ia3̅ structure transforms into an orthorhombic Pmn21 structure above 11 GPa, which then transitions to a hexagonal P3̅m1 structure above 76 GPa. osti.gov

Table 2: Predicted High-Pressure Polymorphs of Ca₃N₂

| Phase | Structure Type | Predicted Transition Pressure |

|---|---|---|

| δ-Ca₃N₂ | anti-Rh₂O₃-II acs.org | ~5 GPa acs.org |

| ε-Ca₃N₂ | anti-B-sesquioxide acs.org | ~10 GPa acs.org |

| λ-Ca₃N₂ | anti-A-sesquioxide | ~27 GPa |

| Hexagonal | P6₃/mmc acs.org | ~38 GPa acs.org |

Beyond the polymorphism of Ca₃N₂, theoretical structure searches have predicted the existence of several other stable calcium nitride stoichiometries under high-pressure conditions. osti.govosti.gov These novel compounds are of significant interest because they often contain various forms of polynitrogen (e.g., N₂, N₄, N₅, N₆ rings, or extended chains), which are associated with high energy densities. osti.govosti.govrsc.org

The predicted stable high-pressure phases include:

Ca₂N₃ : Predicted to be stable under high pressure. osti.govosti.gov

CaN₃ : Calculated to become thermodynamically stable at a relatively low pressure of 8 GPa, adopting an orthorhombic Pmma structure. rsc.org At higher pressures (around 60 GPa), a transition to a monoclinic C2/m phase containing nonplanar N₆ rings is predicted. rsc.org

CaN₄ : Shown to be stable under high pressure. osti.govosti.gov

CaN₅ : Also predicted to be a stable high-pressure phase. osti.govosti.gov

The dissociation of these calcium polynitrides is expected to be highly exothermic due to the large energy difference between nitrogen single and triple bonds, making them potential candidates for high-energy-density materials. osti.govosti.gov

Stoichiometric Variations and Related Calcium Nitrides

The calcium-nitrogen system is notable for its chemical diversity, featuring not only the primary ionic compound Ca₃N₂ but also other stoichiometric variations with unique electronic and structural properties. osti.gov Among the known crystalline forms at ambient conditions are Ca₃N₂, the subnitride Ca₂N, and CaN₂. osti.gov Theoretical explorations have also predicted a range of other stable forms under various pressures, including nitrogen-rich polynitrides. osti.gov

Calcium nitride (Ca₃N₂) and dicalcium nitride (Ca₂N) represent two fundamentally different forms of binary compounds within the Ca-N system. Ca₃N₂ is a classic ionic compound, composed of calcium cations (Ca²⁺) and nitride anions (N³⁻). osti.gov Under ambient conditions, the most common polymorph is α-Ca₃N₂, which possesses a cubic anti-bixbyite crystal structure. wikipedia.org In this arrangement, the Ca²⁺ and N³⁻ ions occupy reversed positions relative to the Mn₂O₃ structure.

In stark contrast, dicalcium nitride (Ca₂N) is not a conventional ionic compound but is classified as a two-dimensional electride. nih.govarxiv.org Electrides are unusual ionic crystals where electrons themselves serve as the anions. nih.gov The chemical formula for Ca₂N is more accurately represented as [Ca₂N]⁺·e⁻, signifying that a layer of anionic electrons is confined within a positively charged framework of [Ca₂N]⁺ layers. nih.gov This layered structure, which crystallizes in a rhombohedral system (anti-CdCl₂ type), gives rise to its unique properties. acs.orgresearchgate.net The anionic electrons are not associated with any specific atom but are delocalized within the interlayer spaces, forming a 2D electron gas. nih.govarxiv.org This results in remarkable electronic characteristics, including high electron mobility and anisotropic magnetoresistance, confirming the two-dimensional nature of its electron transport. nih.gov

| Property | Ionic Ca₃N₂ | 2D Electride Ca₂N |

| Chemical Formula | Ca₃N₂ | [Ca₂N]⁺·e⁻ |

| Bonding Type | Ionic (Ca²⁺ and N³⁻) | Ionic/Electride |

| Electron Role | Valence electrons localized on N³⁻ anions | Electrons act as anions, delocalized in layers |

| Ambient Structure | α-phase: Cubic, anti-bixbyite | Rhombohedral, layered |

| Electronic Nature | Semiconductor/Insulator | Metallic with 2D transport characteristics |

Beyond the more common Ca₃N₂ and Ca₂N, theoretical and experimental studies have identified another stoichiometry, CaN. A CaN phase has been predicted to be thermodynamically stable under ambient conditions. osti.gov It is suggested that this phase could be synthesized through the reaction of CaN₂ with Ca₂N. osti.gov Structural analysis indicates that at ambient pressure, CaN adopts a C2/m crystal structure. osti.gov As pressure is applied, the CaN phase is predicted to undergo several transformations to different crystal structures, including a Cmc2₁ structure at 20 GPa, another C2/m structure at 50 GPa, and a Pbam structure at 100 GPa. osti.gov

Advanced Structural Features and Coordination Environments

The various polymorphs and stoichiometries of calcium nitride exhibit diverse and complex coordination environments, which evolve significantly with changes in pressure and temperature.

The coordination number (CN) and the geometry of the polyhedra surrounding the calcium and nitrogen ions are key to understanding the structural stability and properties of these materials.

α-Ca₃N₂: In the ambient-pressure α-phase, the Ca²⁺ ions are in a four-coordinate environment, bonded to four N³⁻ anions to form CaN₄ trigonal pyramids. materialsproject.org There are two distinct crystallographic sites for the nitride ions. Both types of N³⁻ ions are six-coordinate, bonded to six Ca²⁺ cations to form NCa₆ octahedra that share corners and edges. materialsproject.org

β-Ca₃N₂: The metastable β-phase, which has a rhombohedral structure isotypic to corundum (α-Al₂O₃), consists of a framework of NCa₆ octahedra that share common faces and edges.

γ-Ca₃N₂: This high-pressure cubic phase possesses an anti-Th₃P₄ defect structure, which leads to a significant increase in atomic packing and coordination numbers. core.ac.uk The Ca²⁺ ions achieve a topologically six-fold coordination, though the effective coordination number is 5.33 due to the presence of systematic nitrogen vacancies. core.ac.uk The coordination environment for the N³⁻ ions increases from six in the alpha phase to eight in the gamma phase, forming distorted dodecahedra. core.ac.uk

High-Pressure Phases (Theoretical): Theoretical studies predict that further increases in pressure lead to polymorphs like δ-Ca₃N₂ (anti-Rh₂O₃-II structure) and ε-Ca₃N₂ (anti-B-sesquioxide structure), which continue the trend of increasing coordination numbers for both calcium and nitrogen atoms.

Ca₂N: In the layered electride structure of Ca₂N, each nitrogen atom is octahedrally coordinated by six calcium atoms. researchgate.net Each calcium atom, in turn, is bonded to three nitrogen atoms in a trigonal arrangement. researchgate.netmaterialsproject.org

Summary of Coordination Environments

| Phase/Compound | Ion | Coordination Number (CN) | Coordination Polyhedron |

|---|---|---|---|

| α-Ca₃N₂ | Ca²⁺ | 4 | Trigonal Pyramid |

| N³⁻ | 6 | Octahedron | |

| β-Ca₃N₂ | N³⁻ | 6 | Octahedron |

| γ-Ca₃N₂ | Ca²⁺ | 5.33 (effective), 6 (topological) | N/A |

| N³⁻ | 8 | Distorted Dodecahedron | |

| Ca₂N | Ca²⁺ | 3 | Trigonal |

Electronic Structure and Bonding in Calcium Nitride

Band Structure Analysis of Ca₃N₂

The electronic band structure of a material determines its ability to conduct electricity. Analyses of calcium nitride reveal a material that is not inherently a conductor but possesses characteristics that can be modified, particularly by the presence of structural defects.

Theoretical studies based on density functional theory (DFT) have established that pristine, defect-free α-Ca₃N₂ is a semiconductor. The top of the valence band is primarily formed by the p-orbitals of the nitrogen atoms, while the bottom of the conduction band is mainly composed of the d-orbitals of the calcium atoms. The calculated band gap, which is the energy difference between these bands, varies depending on the computational method used. For instance, calculations using the Perdew-Burke-Ernzerhof (PBE) functional yield a direct band gap of approximately 0.83 eV to 0.88 eV. More advanced hybrid functional calculations, such as HSE06, which often provide more accurate predictions, suggest a larger band gap of around 1.48 eV.

Table 1: Theoretical Band Gap Values for α-Ca₃N₂

| Computational Method | Calculated Band Gap (eV) | Type of Band Gap |

| PBE-GGA | 0.83 - 0.88 | Direct |

| HSE06 Hybrid Functional | 1.48 | Direct |

In practice, samples of calcium nitride often exhibit inherent nitrogen vacancies, meaning some nitrogen atom sites in the crystal lattice are empty. These vacancies play a crucial role in altering the material's electronic structure. Each nitrogen vacancy is understood to trap electrons, which would otherwise be transferred to the nitrogen atom. This process introduces excess electrons into the crystal lattice, effectively doping the material. The presence of these vacancies can transform the semiconducting Ca₃N₂ into a material with metallic characteristics or even into a two-dimensional electride (2D-e⁻), where electrons are confined in the interstitial spaces of the crystal structure.

Density of States (DOS) Investigations in Ca₃N₂ Systems

Density of states (DOS) analysis provides further insight into the electronic structure by showing the number of available electronic states at each energy level. In Ca₃N₂, the DOS plot confirms the contributions of different atomic orbitals to the band structure. The states near the Fermi level are dominated by the Nitrogen 2p orbitals in the valence band and the Calcium 3d orbitals in the conduction band. This confirms the orbital parentage of the band edges as indicated by the band structure analysis.

Theoretical Predictions of Electronic Behavior in Ca₃N₂

Theoretical models have been instrumental in predicting the electronic behavior of Ca₃N₂. First-principles calculations consistently predict that the ideal, stoichiometric compound is a direct-gap semiconductor. However, these models also predict that the material's properties are highly sensitive to stoichiometry. The introduction of nitrogen vacancies is predicted to create donor states and increase the free electron concentration, pushing the Fermi level into the conduction band and inducing metallic behavior. This theoretical understanding explains the observed high conductivity in many experimentally produced samples, which are often nitrogen-deficient.

Charge Distribution and Bonding Character Analysis

Analysis of the charge distribution within the Ca₃N₂ crystal lattice indicates a significant transfer of electrons from the calcium atoms to the more electronegative nitrogen atoms. This charge transfer leads to the formation of Ca²⁺ and N³⁻ ions, confirming that the primary bonding mechanism in calcium nitride is ionic. The strong electrostatic attraction between these oppositely charged ions is responsible for the stability of the crystal structure.

Electrical Conductivity and Ionic Transport Mechanisms in Ca₃N₂

The electrical conductivity of calcium nitride is complex and involves both electronic and ionic components. While perfect crystals are semiconductors, the presence of nitrogen vacancies provides a source of free electrons, leading to n-type electronic conductivity.

In addition to electronic conduction, Ca₃N₂ is also known to be a nitride ion (N³⁻) conductor. Ionic transport occurs as nitride ions move through the crystal lattice by hopping between lattice sites, a process facilitated by the presence of vacancies. The mobility of these nitride ions is a key property for potential applications in nitrogen-based electrochemical systems. The ionic conductivity is highly dependent on temperature, increasing as the temperature rises and provides more energy for the ions to overcome the activation barrier for hopping.

Reactivity and Reaction Mechanisms of Calcium Nitride

Reactions of Ca₃N₂ with Hydrides and Hydrogen

Calcium nitride interacts with hydrogen under specific temperature and pressure conditions, leading to the formation of hydride and nitride-hydride compounds. These reactions are of significant interest for hydrogen storage applications due to their potential for reversible hydrogen uptake and release.

The interaction between hydrogen and α-Ca₃N₂ has been studied through temperature-programmed adsorption-desorption and pressure-composition isotherms. Research indicates that the adsorption of hydrogen by Ca₃N₂ commences at temperatures around 300°C. Under experimental conditions, approximately 3.5 hydrogen atoms can be adsorbed per molecule of Ca₃N₂. However, only about half of this adsorbed hydrogen can be desorbed at temperatures exceeding 350°C. The reaction of calcium nitride with hydrogen above 350°C yields calcium imide (CaNH) and calcium hydride (CaH₂).

The kinetics of these processes are influenced by factors such as temperature and the presence of other reagents. For instance, the addition of CaH₂ to the system has been shown to improve the reversibility of hydrogen adsorption.

| Parameter | Value/Condition | Source |

|---|---|---|

| Adsorption Initiation Temperature | ~300°C | |

| Maximum H Adsorption | ~3.5 atoms per Ca₃N₂ molecule | |

| Desorption Temperature | >350°C | |

| Reversibility Enhancement | Addition of CaH₂ |

The reaction of α-Ca₃N₂ with hydrogen gas at elevated temperatures can produce calcium nitride-hydride (Ca₂NH). This reaction typically requires temperatures above 450°C. If the temperature is increased to 800°C, the reaction can proceed to fully convert the material to calcium imide (CaNH).

Two distinct phases of Ca₂NH, designated α-Ca₂NH and β-Ca₂NH, have been identified, which are prepared via different synthetic routes and exhibit significantly different properties. The α-phase, formed from α-Ca₃N₂ and H₂, is characterized by disorder, which manifests as a broadened H⁻ signal in NMR spectra and the presence of amide and imide species. This disordered α-phase is about 100 times less ionically conductive than the more ordered β-phase. Ca₂NH has been shown to act as a hydrogen sink, with hydrogen atoms from its lattice being incorporated into ammonia (B1221849) during catalysis.

| Property | α-Ca₂NH | β-Ca₂NH | Source |

|---|---|---|---|

| Precursor | α-Ca₃N₂ | CaH₂ | |

| Synthesis Condition | Reaction with H₂ at >450°C | - | |

| Structure | Disordered | Ordered | |

| Ionic Conductivity | Low (100x less than β-phase) | High (0.08 S/cm at 600°C) |

The reversibility of hydrogen storage in the calcium-nitrogen-hydrogen system is a key area of research. While Ca₃N₂ alone shows limited reversible desorption, the addition of calcium hydride significantly enhances this property. Studies have demonstrated that for a Ca₃N₂–CaH₂ mixture with a molar ratio of 1:1, nearly all the adsorbed hydrogen can be released, with Ca₂NH being the final product. This improved reversibility is crucial for the potential application of calcium nitride-based materials in practical hydrogen storage systems. The ability to cycle hydrogen absorption and desorption under moderate conditions is a primary goal in developing these materials for energy storage.

Metathesis Reactions Involving Ca₃N₂ for Ternary Nitride Formation

Solid-state metathesis reactions are a powerful synthetic route for producing complex inorganic materials. Calcium nitride is an effective nitriding agent in these reactions, enabling the formation of various ternary nitrides which are often difficult to synthesize by other methods.

Phase-pure aluminum nitride (AlN), a ceramic material with high thermal conductivity and electrical insulation properties, can be synthesized in seconds through a highly exothermic metathesis reaction between calcium nitride and aluminum chloride (AlCl₃). The use of Ca₃N₂ is critical as it increases the reaction temperature, which helps in avoiding oxide impurities that have plagued previous synthesis attempts. The reaction is rapid, with nucleation and growth quickly terminated, generally resulting in the formation of small crystallites.

New ternary nitride phases, calcium zirconium nitride (CaZrN₂) and calcium hafnium nitride (CaHfN₂), have been successfully synthesized using solid-state metathesis reactions. The synthesis involves the reaction of calcium nitride with the corresponding metal tetrachloride (ZrCl₄ or HfCl₄).

The nominal reaction stoichiometry is: Ca₃N₂ + MCl₄ → CaMN₂ + 2CaCl₂ (where M = Zr, Hf)

However, research has shown that using a 1:1 molar ratio of reactants leads to the formation of calcium-poor materials. To obtain the stoichiometric CaMN₂ phases, a small excess of approximately 20 mol% of Ca₃N₂ is required. In situ synchrotron X-ray diffraction studies revealed that this excess Ca₃N₂ is necessary to reoxidize Zr³⁺ intermediates, which form early in the reaction pathway, back to the Zr⁴⁺ state required for the final CaZrN₂ product.

| Compound Name | Chemical Formula |

|---|---|

| Calcium nitride | Ca₃N₂ |

| Calcium hydride | CaH₂ |

| Calcium nitride-hydride | Ca₂NH |

| Calcium imide | CaNH |

| Aluminum nitride | AlN |

| Aluminum chloride | AlCl₃ |

| Calcium chloride | CaCl₂ |

| Calcium zirconium nitride | CaZrN₂ |

| Zirconium tetrachloride | ZrCl₄ |

| Calcium hafnium nitride | CaHfN₂ |

| Hafnium tetrachloride | HfCl₄ |

Reactions of Ca₃N₂ with Non-Metallic Elements

Calcium nitride exhibits reactivity with several non-metallic elements, typically at elevated temperatures, leading to the formation of other binary compounds.

At very high temperatures, in the presence of carbon, calcium nitride undergoes a decomposition and reaction process to yield calcium carbide (CaC₂). This transformation occurs in an electric furnace at approximately 950°C. The reaction involves the reduction of the nitride and the formation of the carbide anion (C₂²⁻). This process is significant in certain industrial applications where calcium nitride might be used in environments with high carbon content.

Calcium nitride reacts with sulfur and phosphorus vapors at high temperatures. When heated with sulfur at around 500°C, it forms molten calcium sulfide (B99878) (CaS). With phosphorus vapor, the reaction requires a higher temperature, described as "cherry-red heat," to produce calcium phosphide (B1233454) (Ca₃P₂). These reactions demonstrate the ability of the nitride ion in the Ca₃N₂ lattice to be displaced by other non-metallic elements to form more stable calcium salts.

Reaction of Calcium Nitride with Non-Metallic Elements

| Reactant | Conditions | Products |

| Carbon (C) | ~950°C (Electric Furnace) | Calcium carbide (CaC₂) |

| Sulfur (S) | ~500°C | Calcium sulfide (CaS) |

| Phosphorus (P) | Cherry-red heat | Calcium phosphide (Ca₃P₂) |

Reactivity of Ca₃N₂ with Protic Solvents and Acids

Calcium nitride is highly reactive towards protic solvents, like water, and readily reacts with dilute acids due to the strong basicity of the nitride ion (N³⁻).

Calcium nitride reacts vigorously with water (H₂O), and even with moisture present in the air, in a process called hydrolysis. This reaction produces calcium hydroxide (B78521) (Ca(OH)₂) and ammonia (NH₃) gas. The characteristic odor of ammonia is a key indicator of this reaction.

Ca₃N₂ + 6H₂O → 3Ca(OH)₂ + 2NH₃

The mechanism of this reaction is driven by the ionic nature of calcium nitride, which consists of calcium cations (Ca²⁺) and nitride anions (N³⁻). The nitride ion is a very strong base and readily accepts protons (H⁺) from water molecules. In the aqueous medium, water molecules dissociate into H⁺ and hydroxide (OH⁻) ions. The highly charged N³⁻ anion reacts with three H⁺ ions to form a stable ammonia molecule (NH₃), while the Ca²⁺ cations combine with the remaining OH⁻ ions to form calcium hydroxide.

The reaction of calcium nitride with dilute acids is analogous to its hydrolysis but is typically more vigorous. It results in the formation of the corresponding calcium salt and ammonia. For example, with dilute hydrochloric acid (HCl), calcium nitride reacts to form calcium chloride (CaCl₂) and ammonia.

The general reaction with a dilute acid (HX) can be represented as:

Ca₃N₂ + 6HX → 3CaX₂ + 2NH₃

The fundamental mechanism is the same as in hydrolysis: the strong basicity of the nitride ion leads it to be protonated by the acid. The acid provides a much higher concentration of H⁺ ions compared to water, accelerating the reaction.

Reactivity of Calcium Nitride with Protic Solvents and Acids

| Reactant | Products | Chemical Equation |

| Water (H₂O) | Calcium hydroxide, Ammonia | Ca₃N₂ + 6H₂O → 3Ca(OH)₂ + 2NH₃ |

| Dilute Hydrochloric Acid (HCl) | Calcium chloride, Ammonia | Ca₃N₂ + 6HCl → 3CaCl₂ + 2NH₃ |

Decomposition Pathways with Alcohols

The reaction of calcium nitride (Ca₃N₂) with alcohols leads to its decomposition, yielding ammonia (NH₃) and the corresponding calcium alkoxide. This reactivity is primarily driven by the nucleophilic nature of the alcohol's hydroxyl group and the high reactivity of the nitride ion (N³⁻) in the ionic lattice of Ca₃N₂. The general reaction can be represented as:

Ca₃N₂(s) + 6 R-OH(l) → 3 Ca(OR)₂(s) + 2 NH₃(g)

Where 'R' represents the alkyl group of the alcohol. The reaction proceeds through a nucleophilic attack by the alcohol on the calcium ions, followed by proton transfer to the nitride ions.

Reaction Mechanism:

The decomposition mechanism can be understood as a series of acid-base and nucleophilic substitution-like steps:

Nucleophilic Attack: The oxygen atom of the alcohol's hydroxyl group, possessing lone pairs of electrons, acts as a nucleophile and attacks the electron-deficient calcium ions (Ca²⁺) in the calcium nitride lattice.

Proton Transfer: Simultaneously or subsequently, the acidic proton from the hydroxyl group of the alcohol is transferred to the highly basic nitride ion (N³⁻). This protonation of the nitride ion is a highly exothermic process.

Formation of Ammonia: The nitride ion is successively protonated by multiple alcohol molecules, leading to the formation of intermediate species such as Ca=NH and Ca-NH₂, and ultimately resulting in the formation of stable ammonia (NH₃) molecules.

Formation of Calcium Alkoxide: As the nitride ions are protonated and leave as ammonia, the calcium ions bond with the remaining alkoxide ions (RO⁻) to form the calcium alkoxide salt.

Influence of Alcohol Structure:

The structure of the alcohol (primary, secondary, or tertiary) can affect the rate and potentially the pathway of the decomposition reaction due to steric and electronic effects.

Primary Alcohols: With less steric hindrance around the hydroxyl group, primary alcohols can more readily access the calcium ions in the solid lattice, generally leading to a faster reaction rate compared to secondary and tertiary alcohols.

Secondary Alcohols: The increased steric bulk of secondary alcohols can impede the approach of the hydroxyl group to the reaction sites on the calcium nitride surface, resulting in a slower reaction rate.

Tertiary Alcohols: Tertiary alcohols, with the most significant steric hindrance, are expected to react the slowest. The bulky alkyl groups surrounding the hydroxyl group create a significant barrier to the nucleophilic attack on the calcium ions.

| Alcohol Type | Example | Relative Reactivity | Primary Products |

| Primary | Methanol (CH₃OH) | High | Calcium methoxide (B1231860) (Ca(OCH₃)₂), Ammonia (NH₃) |

| Ethanol (C₂H₅OH) | High | Calcium ethoxide (Ca(OC₂H₅)₂), Ammonia (NH₃) | |

| Secondary | Isopropanol ((CH₃)₂CHOH) | Moderate | Calcium isopropoxide (Ca(OCH(CH₃)₂)₂), Ammonia (NH₃) |

| Tertiary | tert-Butanol ((CH₃)₃COH) | Low | Calcium tert-butoxide (Ca(OC(CH₃)₃)₂), Ammonia (NH₃) |

Oxidation Behavior of Calcium Nitride

Calcium nitride is a highly reactive compound that readily undergoes oxidation, particularly at elevated temperatures. The oxidation process is vigorous and can occur with incandescence, especially below red heat. wikipedia.org When calcium metal is burned in air, it forms a mixture of calcium oxide (CaO) and calcium nitride (Ca₃N₂), indicating that under oxidative conditions, the nitride can be converted to the oxide. wikipedia.org

2 Ca₃N₂(s) + 3 O₂(g) → 6 CaO(s) + 2 N₂(g)

Mechanism of Oxidation:

The oxidation of calcium nitride is a complex solid-gas reaction that likely proceeds through a mechanism involving several steps:

Adsorption of Oxygen: The process begins with the adsorption of molecular oxygen (O₂) from the gas phase onto the surface of the calcium nitride solid.

Dissociation of Oxygen: At elevated temperatures, the adsorbed oxygen molecules dissociate into highly reactive oxygen atoms on the surface.

Nucleation and Growth of Oxide Layer: These oxygen atoms then react with the calcium ions (Ca²⁺) in the nitride lattice to form calcium oxide (CaO). This initially occurs at defect sites on the surface, such as vacancies or grain boundaries, leading to the nucleation of a calcium oxide layer.

Ion Diffusion: For the reaction to proceed, there must be a diffusion of ions through the growing oxide layer. This can involve either the outward diffusion of calcium ions from the nitride lattice to the oxide-gas interface or the inward diffusion of oxygen ions from the gas phase to the nitride-oxide interface.

Reaction at Interfaces: The reaction continues at the interfaces. If calcium ions diffuse outward, they react with oxygen at the surface. If oxygen ions diffuse inward, they react with calcium nitride at the buried interface.

Release of Nitrogen: As the calcium ions are consumed to form calcium oxide, the nitride ions (N³⁻) combine to form dinitrogen gas (N₂), which is then released.

The rate of oxidation is influenced by factors such as temperature, oxygen partial pressure, and the microstructure of the calcium nitride (e.g., particle size, surface area, and presence of defects). The formation of a passivating layer of calcium oxide can, in some cases, slow down the rate of further oxidation by acting as a barrier to ion diffusion.

| Parameter | Influence on Oxidation Behavior |

| Temperature | Increases the rate of reaction, promotes ion diffusion through the oxide layer. Oxidation can become rapid and incandescent at higher temperatures. |

| Oxygen Partial Pressure | Higher oxygen pressure generally leads to a faster oxidation rate. |

| Particle Size | Smaller particles with higher surface area will oxidize more rapidly. |

| Presence of Defects | Crystal lattice defects can act as initial sites for oxidation, accelerating the process. |

Advanced Applications of Calcium Nitride

Catalysis and Nitrogen Fixation Involving Ca₃N₂

Calcium nitride plays a significant role in catalytic processes, particularly those involving the activation and transfer of nitrogen. It functions both as a catalyst itself and as a precursor to other catalytically active materials.

Calcium nitride and other alkaline-earth metal nitrides are utilized in various high-temperature applications due to their chemical stability. nanotrun.comosti.gov They have found applications as catalysts in the synthesis of superhard materials and as additives in steel refinement processes. osti.gov The broader family of transition metal nitrides, for which Ca₃N₂ can be a precursor, also shows significant potential in heterogeneous catalysis. patsnap.com

There is ongoing research into enhancing the stability and reactivity of calcium nitride for applications in photocatalysis. patsnap.com Nanocrystalline nitrides, in general, are promising for photocatalytic processes like water splitting due to their distinct electronic and catalytic properties. patsnap.com While graphitic carbon nitride is a more widely studied photocatalyst, the exploration of calcium nitride composites represents an emerging area of interest. patsnap.com

Calcium nitride serves as an effective precursor for synthesizing various transition metal nitrides (TMNs), which are valuable in catalysis. patsnap.com A key application is in the synthesis of new ternary nitrides through solid-state metathesis reactions. lbl.gov For example, calcium zirconium nitride (CaZrN₂) and calcium hafnium nitride (CaHfN₂) have been successfully synthesized by reacting calcium nitride with zirconium tetrachloride (MCl₄) and hafnium tetrachloride (M=Hf) respectively. lbl.gov Additionally, nickel nitride composites created using Ca₃N₂ as a precursor show promise for energy-related catalytic applications. patsnap.com

Table 1: Synthesis of Ternary Nitrides Using Ca₃N₂

| Precursors | Synthesized Material | Reaction Type |

|---|---|---|

| Ca₃N₂ and ZrCl₄ | Calcium Zirconium Nitride (CaZrN₂) | Solid-State Metathesis |

Calcium nitride has been investigated as a catalyst in alternative, energy-efficient methods for ammonia (B1221849) (NH₃) synthesis, moving beyond the traditional Haber-Bosch process. tennessee.edu

Plasma-Based Synthesis : In dielectric barrier discharge plasma reactors, Ca₃N₂ has been tested as a catalyst for ammonia production. tennessee.eduresearchgate.net Research indicates that while catalysts like calcium hydride (CaH₂) and lithium hydride (LiH) perform better in hydrogen-rich environments, calcium nitride is most effective in nitrogen-rich gas flows. researchgate.net This suggests different reaction pathways or dependencies for each catalyst. researchgate.net The energetic environment of the plasma can replicate the harsh conditions of conventional methods with lower energy input and the potential for smaller-scale production. tennessee.edu

Calcium-Mediated Synthesis : Recent breakthroughs have established a lithium-free, calcium-mediated process for electrochemical ammonia synthesis. dtu.dknih.gov This approach provides an alternative to the more commonly studied lithium-mediated method, highlighting the potential of other alkaline-earth metals in nitrogen fixation. dtu.dknih.govresearchgate.net

Composite and Co-catalysts : Compounds derived from the reaction of calcium nitride with hydrogen, such as calcium imide (CaNH), can act as co-catalysts in ammonia synthesis. researchgate.net These materials can function as a hydrogen sink, with hydrogen atoms from their lattice being incorporated into the final ammonia product. researchgate.net

Electrochemical nitrogen reduction to ammonia is a promising sustainable alternative to the carbon-intensive Haber-Bosch process. dtu.dknih.gov In a significant development, calcium has been shown to mediate this reaction in a Li-free system. dtu.dkacs.org Using a calcium tetrakis(hexafluoroisopropyloxy)borate (Ca[B(hfip)₄]₂) electrolyte, researchers have achieved a Faradaic efficiency for ammonia production of 40 ± 2%. dtu.dknih.govresearchgate.net This discovery opens up the possibility of using more abundant materials for the electrochemical production of ammonia. dtu.dknih.gov

Table 2: Performance in Electrochemical Nitrogen Reduction

| Mediating Element | Electrolyte | Achieved Faradaic Efficiency (NH₃) |

|---|

Materials Processing and Synthesis Using Ca₃N₂

Beyond catalysis, calcium nitride is a key reagent and processing agent in the synthesis of a variety of advanced inorganic materials. patsnap.com Its ability to act as a nitrogen source or a fluxing agent is critical in these applications.

Synthesis of Advanced Ceramics : Ca₃N₂ is a precursor for producing silicon nitride (Si₃N₄) ceramics. patsnap.com These ceramics are known for their exceptional mechanical strength, resistance to thermal shock, and chemical inertness at high temperatures, making them suitable for cutting tools, biomedical implants, and other high-performance components. patsnap.com

Single-Crystal Growth : Calcium nitride functions as an effective solvent for growing large, high-quality single crystals of aluminum nitride (AlN) from a melt. patsnap.com The resulting AlN crystals possess high thermal conductivity and abrasion resistance, which are valuable in optoelectronics and metal casting industries. patsnap.com

Nitriding Agent : It is employed in gas nitriding processes to surface-harden steels and other alloys. patsnap.com This treatment improves wear resistance and provides protection against corrosion. patsnap.com It is also used as a nitriding agent in the formation of other specialized nitrides. osti.gov

Production of Phosphors : Calcium nitride is a primary raw material used in the manufacturing of high-end phosphors, which are noted for their stability and performance, particularly under conditions of high temperature and humidity. nanotrun.com

Table 3: Applications of Ca₃N₂ in Materials Synthesis

| Role of Ca₃N₂ | Material Produced | Key Application of Product |

|---|---|---|

| Precursor | Silicon Nitride (Si₃N₄) Ceramics | High-temperature structural components, cutting tools patsnap.com |

| Solvent/Flux | Aluminum Nitride (AlN) Single Crystals | Optoelectronics, electronics, metal casting patsnap.com |

| Nitriding Agent | Surface-Hardened Steels/Alloys | Improved wear and corrosion resistance patsnap.com |

Growth of Single Crystals (e.g., Aluminum Nitride)

Calcium nitride plays a crucial role as a solvent in the molten solution growth of bulk single crystals of materials with very high melting points, such as aluminum nitride (AlN). The high melting point of AlN makes it difficult to grow large, high-quality single crystals using traditional melt growth techniques. The use of Ca₃N₂ as a high-temperature solvent allows for the crystallization of AlN from a molten solution at temperatures lower than its melting point. This flux method facilitates the growth of reproducibly high-quality AlN crystals, which are essential for various electronic and optoelectronic applications due to their high thermal conductivity and wide bandgap. patsnap.com

| Crystal Growth Application | Role of Ca₃N₂ | Resulting Material | Key Properties of Resulting Material |

| Single Crystal Growth | High-temperature solvent (flux) | Aluminum Nitride (AlN) | High thermal conductivity, Wide bandgap |

Nitriding Agents for Surface Hardening of Steels and Alloys

Calcium nitride is utilized as an effective nitriding agent in thermochemical heat treatment processes for the surface hardening of steels and various alloys. nih.gov Nitriding introduces nitrogen into the surface of a metal to create a hardened case. This process enhances surface hardness, wear resistance, and fatigue life. The use of Ca₃N₂-based processes is applied in industrial applications such as anti-corrosion nitriding and the nitriding of hot forming tools and steels that are otherwise difficult to nitride. nih.gov The mechanism involves the diffusion of nitrogen atoms from the calcium nitride into the steel surface at elevated temperatures, leading to the formation of hard nitride precipitates with alloying elements in the steel. nih.gov This method offers an alternative to gas nitriding (using ammonia), providing a solid source of nitrogen for the surface treatment.

| Surface Hardening Application | Function of Ca₃N₂ | Process | Benefits |

| Nitriding of Steels and Alloys | Nitriding Agent | Thermochemical Heat Treatment | Increased surface hardness, Improved wear resistance, Enhanced fatigue life |

Precursor for Advanced Ceramics (e.g., Silicon Nitride)

Calcium nitride serves as a valuable precursor in the synthesis of advanced ceramic materials, most notably silicon nitride (Si₃N₄). nih.gov Silicon nitride ceramics are renowned for their exceptional properties, including high strength, superior thermal shock resistance, and excellent chemical inertness at high temperatures. In the synthesis process, Ca₃N₂ can be used as a source of reactive nitride ions. For instance, it can be reacted with silicon halides or other silicon-containing compounds to produce silicon nitride. The properties of the final Si₃N₄ ceramic, such as its mechanical strength and thermal stability, make it suitable for demanding applications like high-temperature structural components, cutting tools, and even biomedical implants. nih.gov

| Ceramic Synthesis Application | Role of Ca₃N₂ | Resulting Ceramic | Key Properties of Ceramic |

| Advanced Ceramics Production | Precursor | Silicon Nitride (Si₃N₄) | High strength, Thermal shock resistance, Chemical inertness |

Role in the Synthesis of Novel Ternary Nitrides

The reactivity of calcium nitride makes it a key ingredient in the synthesis of novel ternary nitride compounds. wikipedia.orgsci-hub.se Ternary nitrides, which contain nitrogen and two other elements, are a class of materials with a wide range of interesting and potentially useful electronic and magnetic properties. Ca₃N₂ is often used in solid-state metathesis reactions to produce these complex nitrides. wikipedia.orgsci-hub.se For example, the synthesis of calcium zirconium nitride (CaZrN₂) and calcium hafnium nitride (CaHfN₂) has been achieved through reactions between Ca₃N₂ and a metal halide (like ZrCl₄ or HfCl₄). wikipedia.orgsci-hub.senanorh.com In these reactions, a small excess of calcium nitride is often necessary to achieve the desired stoichiometric product. wikipedia.orgsci-hub.senanorh.com This synthetic route opens up possibilities for discovering new materials with tailored properties for various advanced applications.

| Synthesis Application | Role of Ca₃N₂ | Example Ternary Nitrides | Synthetic Method |

| Novel Ternary Nitrides | Reactant/Precursor | CaZrN₂, CaHfN₂ | Solid-State Metathesis |

Energy Storage Materials Derived from Ca₃N₂

While calcium nitride itself is not typically used directly as an active material in batteries or supercapacitors, its derivatives and related compounds are being explored for energy storage applications, highlighting its indirect but important role in this field.

Charge Storage Applications

The primary role of calcium nitride in charge storage is as a precursor for the synthesis of other transition metal nitrides and composite materials that show promise in energy-related applications. nih.gov For instance, nickel nitride composites synthesized using Ca₃N₂ as a precursor have been identified as potential materials for charge storage. nih.gov Furthermore, the broader family of alkaline-earth metal nitrides, to which Ca₃N₂ belongs, is of interest for understanding nitrogen bonding and its applications in energy storage. researchgate.net While direct application in supercapacitors or lithium-ion batteries as an electrode material is not well-documented, its utility in creating nanostructured nitrides with high surface area and desirable electronic properties is an active area of research. researchgate.net When reduced to the nanoscale, calcium nitride nanoparticles exhibit enhanced chemical reactivity and a high surface area, making them candidates for further exploration in energy storage. researchgate.net

Potential as High-Energy-Density Materials with Polynitrogen Forms

A significant area of research is the potential for calcium-nitrogen compounds to serve as high-energy-density materials (HEDMs) through the formation of polynitrogen species. researchgate.net Polynitrogens are metastable molecules or ions composed solely of nitrogen atoms, which can release a large amount of energy upon decomposition to the highly stable dinitrogen (N₂) molecule. polyu.edu.hk Theoretical studies have predicted that under high pressure, a variety of calcium nitride stoichiometries (CaN, Ca₂N₃, CaN₃, CaN₄, and CaN₅) can be stabilized. researchgate.net These compounds are predicted to contain a rich variety of polynitrogen forms, such as N₄, N₅, and N₆ molecules, as well as extended nitrogen chains. researchgate.net The large energy difference between the single or double bonds in these polynitrogen units and the triple bond in N₂ makes their dissociation highly exothermic. researchgate.netpolyu.edu.hk This characteristic positions these calcium-based polynitrides as potential next-generation energetic materials. researchgate.net

| Energy Storage Application | Role of Ca₃N₂ Derivative | Mechanism | Potential Benefit |

| High-Energy-Density Materials | Precursor to high-pressure polynitrides | Formation of metastable polynitrogen units (e.g., N₄, N₅) | High energy release upon decomposition to N₂ |

Hydrogen Storage Capabilities (e.g., Ca₃N₂-CaNH System)

The calcium-nitrogen-hydrogen (Ca-N-H) system, which involves calcium nitride (Ca₃N₂) and calcium imide (CaNH), offers a potential pathway for reversible hydrogen storage. The process is based on a two-step reaction mechanism involving calcium amide (Ca(NH₂)₂) and calcium hydride (CaH₂).

Research has shown that a mixture of calcium amide and calcium hydride can desorb up to 3.5 wt.% of hydrogen gas. The reactions involved are as follows:

Ca(NH₂)₂ + CaH₂ → 2CaNH + 2H₂

2CaNH + CaH₂ → Ca₃N₂ + 2H₂

For practical hydrogen storage, the reversibility of these reactions is crucial. The addition of calcium hydride (CaH₂) to calcium nitride has been found to enhance the reversibility of hydrogen absorption. researchgate.net In this reversible process, Ca₃N₂ reacts with hydrogen to form calcium imide and calcium hydride, which can then be dehydrogenated to release hydrogen, reforming the initial calcium nitride. Hydrogen adsorption by Ca₃N₂ typically begins at temperatures around 300°C. researchgate.net While approximately 3.5 hydrogen atoms can be adsorbed per molecule of Ca₃N₂, only about half of this can be desorbed at temperatures above 350°C in the absence of additives. researchgate.net The presence of CaH₂ facilitates the release of nearly all the adsorbed hydrogen, with calcium imide (specifically Ca₂NH) being a key product in the reversible cycle. researchgate.net

| Reaction Step | Reactants | Products | Key Conditions & Observations |

|---|---|---|---|

| Hydrogen Absorption (Conceptual) | Ca₃N₂ + 4H₂ | 2CaNH + CaH₂ | Adsorption begins around 300°C. researchgate.net Addition of CaH₂ improves reversibility. researchgate.net |

| Hydrogen Desorption (Step 1) | Ca(NH₂)₂ + CaH₂ | 2CaNH + 2H₂ | Part of a two-peak desorption process. |

| Hydrogen Desorption (Step 2) | 2CaNH + CaH₂ | Ca₃N₂ + 2H₂ | Completes the cycle, regenerating Ca₃N₂. |

| Overall Desorption | Ca(NH₂)₂ + CaH₂ mixture | Ca₃N₂ + H₂ | A total of 3.5 wt.% H₂ can be desorbed. |

Electronic Materials Incorporating Ca₃N₂

Calcium nitride is also gaining attention as a component in advanced electronic and optoelectronic materials. Its properties, which can be tailored by controlling its crystalline phase, make it a candidate for a new generation of electronic devices.

Applications in Optoelectronics and Electronics

Calcium nitride can exist in different crystalline forms, or polymorphs, with the most studied being the α, δ, and ε phases. These phases exhibit distinct electronic and optical properties, making them suitable for a range of optoelectronic applications. nih.gov

First-principles studies have revealed that α-Ca₃N₂ and ε-Ca₃N₂ are indirect bandgap compounds, while δ-Ca₃N₂ possesses a direct bandgap. nih.gov This difference is significant: direct bandgap materials are generally more efficient for light emission and are therefore preferred for applications such as light-emitting diodes (LEDs) and laser diodes. Consequently, the δ-Ca₃N₂ phase is considered more suitable for luminescent materials compared to the α and ε phases. nih.gov A theoretical band gap of approximately 1.5 eV has been reported for Ca₃N₂.

All three phases of Ca₃N₂ are predicted to be useful for synthesizing photovoltaic devices that operate in the ultraviolet (UV) region. nih.gov Furthermore, the α and δ phases of calcium nitride exhibit high reflectivity in the UV spectrum, suggesting their potential use as UV protective coatings. nih.gov

Beyond its optical properties, Ca₃N₂ is noted for its high hardness, strong chemical bonds, high melting point, and resistance to wear. nih.gov These characteristics make it a candidate for use as a new generation of heat-resistant window materials. nih.gov

| Property | α-Ca₃N₂ | δ-Ca₃N₂ | ε-Ca₃N₂ |

|---|---|---|---|

| Bandgap Type | Indirect nih.gov | Direct nih.gov | Indirect nih.gov |

| Potential Applications | UV protective coatings, UV photovoltaics, heat-resistant windows nih.gov | Luminescent materials, UV protective coatings, UV photovoltaics, heat-resistant windows nih.gov | UV photovoltaics, heat-resistant windows nih.gov |

| Key Characteristics | High UV reflectivity nih.gov | Efficient light emission (predicted), High UV reflectivity nih.gov | - |

Advanced Analytical Methodologies for Calcium Nitride Characterization

Spectroscopic Techniques for Ca₃N₂

Spectroscopic techniques are indispensable for probing the electronic and atomic-level environment of Ca₃N₂.

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful, element-specific techniques that provide detailed information about the electronic structure and local coordination environment of the constituent atoms in calcium nitride.

XAS measures the absorption of X-rays as a function of energy. The resulting spectrum has two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES : The XANES region, close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. For Ca₃N₂, Ca K-edge XANES can elucidate the formal oxidation state of calcium and the symmetry of its local environment. acs.orgstanford.edu Analysis of the pre-edge features and the edge position provides insights into the electronic transitions and the local geometry around the Ca atoms. acs.org Similarly, N K-edge XANES can probe the local environment of the nitrogen atoms, offering complementary information. aip.org

EXAFS : The EXAFS region, at energies above the absorption edge, contains information about the coordination number, distances to neighboring atoms, and the types of neighboring atoms. osti.gov Analysis of the EXAFS oscillations at the Ca K-edge can determine the Ca-N bond lengths and the number of nearest nitrogen neighbors, providing a detailed picture of the local atomic structure.

XES is a complementary technique to XAS. After a core electron is excited, XES measures the energy of the photons emitted when a higher-energy electron fills the core hole. This provides information about the occupied electronic states. The combination of XAS and XES offers a comprehensive understanding of both the unoccupied and occupied electronic states, respectively.

Key Research Findings from XAS/XES:

| Technique | Analyzed Atom | Information Obtained | Reference |

| Ca K-edge XANES | Calcium | Oxidation state, coordination geometry, site symmetry | acs.org |

| Ca K-edge EXAFS | Calcium | Ca-N bond distances, coordination number | osti.gov |

| N K-edge XANES | Nitrogen | Local electronic structure and bonding environment of nitrogen | aip.org |

Soft X-ray spectroscopy utilizes lower energy X-rays (typically in the range of 100-2500 eV) and is particularly well-suited for studying elements with low atomic numbers, such as nitrogen. synchrotron.org.au This technique can provide high-resolution information about the electronic structure of Ca₃N₂. The N K-edge (around 400 eV) falls within the soft X-ray range, making it a direct probe of the nitrogen electronic states. acs.orgnih.gov

Soft X-ray absorption spectroscopy can reveal details about the unoccupied p-character density of states of nitrogen in the nitride lattice. By analyzing the fine structure at the N K-edge, it is possible to understand the nature of the Ca-N bonding, including its covalent or ionic character. The technique is also sensitive to the local symmetry and coordination of the nitrogen atoms. synchrotron.org.au

Neutron powder diffraction (NPD) is a powerful technique for determining the crystal structure of materials, and it is particularly advantageous for compounds containing both heavy and light elements, such as Ca₃N₂. iphy.ac.cn Unlike X-rays, which are scattered by electrons, neutrons are scattered by atomic nuclei. The neutron scattering length does not systematically depend on the atomic number, meaning that light elements like nitrogen can be located with high precision even in the presence of heavier elements like calcium. iphy.ac.cnd-nb.info

NPD is crucial for accurately determining the positions of the nitrogen atoms within the calcium nitride lattice, which is often difficult to achieve with X-ray diffraction alone. This allows for the precise determination of bond lengths and angles, as well as the occupancy of atomic sites. In-situ NPD can be used to study structural changes during reactions, such as the formation of calcium nitride hydride from Ca₃N₂. nih.govresearchgate.net

Key Research Findings from NPD:

Accurate determination of nitrogen atom positions in metal nitrides. iphy.ac.cn

Refinement of the crystal structure of different Ca₃N₂ polymorphs.

Investigation of phase transitions and reaction mechanisms in reactive systems involving calcium nitride. nih.gov

In-situ synchrotron X-ray diffraction (XRD) is an invaluable tool for monitoring solid-state reactions in real-time. aip.orgacs.org The high brilliance and flux of synchrotron radiation allow for very fast data collection, enabling the observation of transient intermediate phases and the determination of reaction kinetics during the synthesis of Ca₃N₂. lbl.gov

By performing XRD measurements while the reaction is in progress, researchers can track the evolution of crystalline phases, from reactants to intermediates to the final product. mdpi.com This provides crucial insights into the reaction pathway and mechanism. For example, the direct nitridation of calcium can be monitored to understand the transformation from metallic calcium and gaseous nitrogen to crystalline calcium nitride. lbl.gov This technique is also essential for studying the thermal stability and phase transitions of Ca₃N₂ at elevated temperatures.

Applications of In-Situ Synchrotron XRD:

| Process Monitored | Information Gained | Reference |

| Synthesis of Ca₃N₂ | Reaction pathway, identification of intermediates, reaction kinetics | lbl.gov |

| Thermal Decomposition | Phase transition temperatures, decomposition products | |

| Solid-state Metathesis | Evolution of crystalline phases, reaction mechanism | lbl.gov |

Optical Emission Spectroscopy (OES) is a technique used to analyze the light emitted from a plasma or a high-temperature gas. novafabrica.biz In the context of Ca₃N₂ synthesis, particularly through plasma-assisted methods or high-temperature gas-solid reactions, OES can be used to identify and quantify the gaseous species present. researchgate.netp2infohouse.org

During the plasma nitriding of calcium, for instance, OES can detect the emission lines of excited nitrogen atoms, ions, and molecules, as well as calcium species that may be present in the gas phase. researchgate.net The intensity of these emission lines can be correlated with the plasma parameters and the progress of the nitridation reaction. This real-time, non-intrusive diagnostic tool helps in understanding the gas-phase chemistry and optimizing the synthesis conditions for producing high-purity Ca₃N₂. novafabrica.bizp2infohouse.org

Diffraction Methods for Ca₃N₂

Diffraction methods are fundamental for determining the crystal structure of calcium nitride.

X-ray diffraction (XRD) is the most common technique for identifying the crystalline phases of Ca₃N₂ and determining their lattice parameters. There are two primary polymorphs of calcium nitride at ambient pressure: α-Ca₃N₂ and β-Ca₃N₂.

α-Ca₃N₂ : The more commonly encountered phase, α-Ca₃N₂, has a cubic anti-bixbyite crystal structure with the space group Ia-3. wikipedia.orgmaterialsproject.org

β-Ca₃N₂ : This is a metastable, high-temperature phase with a rhombohedral crystal structure, isostructural to corundum (α-Al₂O₃), and belongs to the space group R-3c. nih.gov

The diffraction patterns of these phases are distinct and allow for their unambiguous identification.

Crystallographic Data for Ca₃N₂ Polymorphs:

| Phase | Crystal System | Space Group | Lattice Parameter (a) | Lattice Parameter (c) | Reference |

| α-Ca₃N₂ | Cubic | Ia-3 (No. 206) | 11.43 Å | - | materialsproject.org |

| β-Ca₃N₂ | Rhombohedral | R-3c (No. 167) | 6.1988 Å | 16.6296 Å | nih.gov |

Compositional and Quantitative Analysis of Ca₃N₂

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) for Quantitative Nitrogen Determination

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) is a powerful technique for the direct elemental and isotopic analysis of solid samples, including calcium nitride (Ca₃N₂) researchgate.net. This method offers high sensitivity, low limits of detection (LODs), and a wide linear dynamic range, making it suitable for determining the elemental composition from major to trace levels nih.govnih.gov.

A significant challenge in the quantitative analysis of nitrogen in Ca₃N₂ using LA-ICP-MS is the interference from atmospheric nitrogen. The detection of the primary nitrogen isotope, ¹⁴N, is significantly hampered by nitrogen present in the ambient air, which can lead to inaccurate quantification researchgate.net. To overcome this, studies have utilized ¹⁵N-enriched binary calcium nitrides for analysis. A distinct signal for ¹⁵N is detectable, allowing for more accurate quantification researchgate.net.

Research has focused on optimizing ablation parameters, such as laser fluence and spot size, to maximize the signal intensity of ¹⁵N researchgate.net. The limit of detection for ¹⁵N in calcium nitride has been determined to be as low as 5 mg g⁻¹, with a precision and accuracy of approximately ±5% researchgate.net.

Different quantification strategies can be employed in LA-ICP-MS for nitrogen determination. These include internal standardization and the "100% method." The precision of these methods is generally similar, though the accuracy can vary. For instance, internal standardization has been shown to achieve high accuracy in determining the nitrogen content in different phases of calcium nitride .

Table 1: Optimized LA-ICP-MS Parameters for ¹⁵N Determination in Calcium Nitride

| Parameter | Value |

|---|---|

| Laser Type | Nd:YAG |

| Wavelength | 213 nm |

| Pulse Duration | 5 ns |

| Repetition Rate | 10 Hz |

| Spot Size | 100 µm |

| Carrier Gas | Helium |

| ICP-MS Instrument | Agilent 7500ce |

| ¹⁵N Limit of Detection | 5 mg g⁻¹ |

| Precision & Accuracy | ~ ±5% |

This table presents optimized parameters for the quantitative determination of ¹⁵N in calcium nitride using LA-ICP-MS, as derived from research findings. researchgate.net

Gas Chromatography (GC) for Reaction Product Quantification